molecular formula C6H6Cl2N2 B1321573 3,6-Dichloro-4,5-dimethylpyridazine CAS No. 34584-69-5

3,6-Dichloro-4,5-dimethylpyridazine

Cat. No. B1321573
CAS RN: 34584-69-5
M. Wt: 177.03 g/mol
InChI Key: RUVVGCRPPJVNMC-UHFFFAOYSA-N
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Description

3,6-Dichloro-4,5-dimethylpyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms. The specific structure of 3,6-dichloro-4,5-dimethylpyridazine includes chlorine atoms at the 3 and 6 positions and methyl groups at the 4 and 5 positions of the pyridazine ring.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which can be accelerated under microwave conditions, as described in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . Another method for synthesizing chloro-substituted pyridazine analogs includes treating specific precursors with hydrazinylpyridazine, followed by a series of reactions involving reagents such as lutidine and TBTU, and heating with chloroamine T to obtain the desired compound . Additionally, a one-pot, three-component reaction has been used to synthesize pyrimido[4,5-c]pyridazine derivatives, which may serve as potential monoamine oxidase inhibitors .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, can be employed to understand the molecular packing and intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions. For instance, the oxidative amination of certain pyridazine diones with primary alkylamines can lead to the formation of amino derivatives . Additionally, reactions with secondary amines can result in the annelation of a pyrrole moiety to the starting heterosystem . The Sonogashira cross-coupling reaction is another example where pyridazine diones can be functionalized with terminal alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and methyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. The HOMO-LUMO energy gap and global reactivity descriptors can provide insights into the compound's chemical stability and reactivity . Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the solid-state packing of these molecules, as evidenced by crystallographic studies .

Scientific Research Applications

Antiprotozoal Activity

Research has shown that compounds like 3,6-Dichloro-4,5-dimethylpyridazine possess significant antiprotozoal activity. Kamiński et al. (2006) reported the synthesis of pyridazines with polyfluoro substituents, which demonstrated notable antibacterial, antiviral, and antiprotozoal properties (Kamiński, Moo-Puc, Cedillo-Rivera, & Kazimierczuk, 2006).

Metal-Coordination and Self-Assembly

The metal-coordinating abilities of 3,6-Dichloro-4,5-dimethylpyridazine derivatives have been explored. Hoogenboom, Moore, and Schubert (2006) described the synthesis of 3,6-di(pyridin-2-yl)pyridazines and their ability to form grid-like metal complexes with copper(I) or silver(I) ions (Hoogenboom, Moore, & Schubert, 2006).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis and reaction properties of 3,6-Dichloro-4,5-dimethylpyridazine. For instance, Barlow, Haszeldine, and Pickett (1978) explored the synthesis of pyridazines with bistrifluoromethyl groups (Barlow, Haszeldine, & Pickett, 1978). Additionally, Sako (1962) studied the N-oxidation of similar compounds and their reactivity in nucleophilic substitution (Sako, 1962).

Anticancer Potential

Research by Park, Kim, and Park (2015) indicated that derivatives of 3,6-Dichloro-4,5-dimethylpyridazine exhibit potential as anticancer agents. Their study synthesized various compounds which showed antiproliferative activities against breast cancer and hepatocarcinoma cells (Park, Kim, & Park, 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H332, H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3,6-dichloro-4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVVGCRPPJVNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611214
Record name 3,6-Dichloro-4,5-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4,5-dimethylpyridazine

CAS RN

34584-69-5
Record name 3,6-Dichloro-4,5-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloro-4,5-dimethylpyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
LH Tang, ML Cheng, Z Qian, AQ Jia… - … für Naturforschung B, 2020 - degruyter.com
Condensation of 3,6-dichloropyridazine or 3,6-dichloro-4,5-dimethyl- pyridazine with 3-methyl-1H-pyrazole or 4-methyl-1H-pyrazole with the assistance of sodium metal in …
Number of citations: 1 www.degruyter.com
EA Steck, RP Brundage, LT Fletcher - Journal of the American …, 1954 - ACS Publications
A scries of pyridazines bearing basic substituents in positions 3 and 6, having the general structure I, was prepared for investigation as potential neuromuscular blocking agents. …
Number of citations: 28 pubs.acs.org
C Wang, M Zhu, X Lu, H Wang, W Zhao… - Bioorganic & Medicinal …, 2018 - Elsevier
We report herein the design and synthesis of a series of structural modified dimethylpyridazine compounds as novel hedgehog signaling pathway inhibitors. The bicyclic phthalazine …
Number of citations: 16 www.sciencedirect.com
F Ferrigno, D Branca, O Kinzel, S Lillini, LL Bufi… - Bioorganic & medicinal …, 2010 - Elsevier
We describe an extensive SAR study in the 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one series which led to the identification of potent PARP-1 inhibitors, capable …
Number of citations: 23 www.sciencedirect.com
HS Park, C Kim, MS Park - Archives of Pharmacal Research, 2015 - Springer
A new series of 6-allylthio-3-aralkylthio-4,5-dimethylpyridazines 5a–5k and 1-allylthio-4-alkylthio-5,6,7,8-tetrahydrophthalazine 6a–6j was synthesized from maleic anhydride …
Number of citations: 9 link.springer.com
MA Fox, DM Lemal, DW Johnson… - The Journal of Organic …, 1982 - ACS Publications
Photorearrangement of chlorinated pyridazines to chlorinated pyrazines proceeds with predictable regiocontrol if radical-stabilizing substituents are located at C4 and C6 of the …
Number of citations: 10 pubs.acs.org
MA Fox - 1974 - search.proquest.com
Rearrangements of aromatic and other-rr-electron systems by ultraviolet light have proved a most fruitful and versatile source of highly strained hydrocarbons. Such photolyses have …
Number of citations: 2 search.proquest.com
Q Liu, H Xu, Y Li, Y Yao, X Zhang, Y Guo… - Nature …, 2021 - nature.com
Amines are a class of compounds of essential importance in organic synthesis, pharmaceuticals and agrochemicals. Due to the importance of chirality in many practical applications of …
Number of citations: 24 www.nature.com
JA Tucker, DA Allwine, KC Grega… - Journal of medicinal …, 1998 - ACS Publications
Oxazolidinones are a novel class of synthetic antibacterial agents active against gram-positive organisms including methicillin-resistant Staphylococcus aureus as well as selected …
Number of citations: 123 pubs.acs.org
P Stehrer, A Spannenberg… - The Journal of Organic …, 2023 - ACS Publications
The atroposelective iridium-catalyzed borylation of menthyloxy-substituted phthalazine heterobiaryls with diborons is reported. Utilizing [Ir(OMe)(COD)] 2 /2-aminopyridine as a rarely …
Number of citations: 8 pubs.acs.org

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